molecular formula C19H25IOSi B6166671 tert-butyl(3-iodopropoxy)diphenylsilane CAS No. 114671-83-9

tert-butyl(3-iodopropoxy)diphenylsilane

Cat. No.: B6166671
CAS No.: 114671-83-9
M. Wt: 424.4 g/mol
InChI Key: NUQCCJCVGGTDJG-UHFFFAOYSA-N
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Description

tert-Butyl(3-iodopropoxy)diphenylsilane (CAS 114671-83-9) is a synthetically valuable organoiodine compound featuring a robust tert-butyldiphenylsilyl (TBDPS) protecting group. With a molecular formula of C 19 H 25 IOSi and a molecular weight of 424.39 g/mol , this reagent serves as a critical protected synthetic intermediate. Its primary research value lies in its bifunctional structure: the iodine moiety is an excellent leaving group, poised for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) or nucleophilic substitutions, while the silyl ether group effectively protects the alcohol functionality from undesired reactions during multi-step synthetic sequences . This makes it an indispensable building block in medicinal chemistry and organic synthesis for the controlled elongation of carbon chains and the construction of complex molecules. The compound is reliably characterized by the SMILES string CC(C)(C) Si (C2=CC=CC=C2)OCCCI . As a precursor, it can be efficiently converted to other useful synthons, such as tert-butyl[3-(oxiran-2-yl)propoxy]diphenylsilane, an epoxide derivative that further expands its utility in ring-opening reactions . This product is strictly for research use and is not intended for diagnostic or therapeutic applications . Proper handling is essential, and it is recommended to store the material under appropriate conditions to maintain its stability and reactivity for all your synthetic endeavors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114671-83-9

Molecular Formula

C19H25IOSi

Molecular Weight

424.4 g/mol

IUPAC Name

tert-butyl-(3-iodopropoxy)-diphenylsilane

InChI

InChI=1S/C19H25IOSi/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3

InChI Key

NUQCCJCVGGTDJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCI

Purity

95

Origin of Product

United States

Reactivity and Mechanistic Investigations of Tert Butyl 3 Iodopropoxy Diphenylsilane

Reactivity of the Terminal Iodide Moiety

The carbon-iodine bond in tert-butyl(3-iodopropoxy)diphenylsilane is the primary site for transformations involving the alkyl chain. Iodine's high polarizability and its status as an excellent leaving group dictate the reactivity of this moiety, primarily through nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Pathways

The terminal iodide is susceptible to displacement by a wide variety of nucleophiles via an S(_N)2 mechanism. This pathway allows for the introduction of numerous functional groups at the terminus of the propyl chain. The analogous compound, (3-bromopropoxy)(tert-butyl)diphenylsilane, readily undergoes substitution with nucleophiles such as amines and alcohols, and the iodo-variant is expected to exhibit even greater reactivity due to the superior leaving group ability of iodide compared to bromide. smolecule.com

Common nucleophilic substitution reactions at a primary iodoalkane center include:

Alkoxylation: Reaction with alkoxides (RO⁻) to form ethers.

Azide Substitution: Reaction with sodium azide (NaN(_3)) to introduce the azido group, a precursor to amines.

Cyanation: Reaction with sodium cyanide (NaCN) to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Thiolation: Reaction with thiolates (RS⁻) to generate thioethers.

The efficiency of these substitutions is influenced by standard parameters such as solvent, temperature, and the nature of the nucleophile.

Participation in Cross-Coupling Reactions, including Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

The terminal iodide functionality serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. fishersci.ca Although challenges such as slow oxidative addition and potential for β-hydride elimination exist for alkyl halides, the use of bulky, electron-rich trialkylphosphine ligands like P(t-Bu)(_3) and PCy(_3) has enabled efficient couplings of unactivated alkyl bromides and iodides under mild conditions. nih.govnih.gov

Several key palladium-catalyzed reactions are applicable:

Suzuki-Miyaura Coupling: This reaction couples the alkyl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. nih.govmit.edu The use of ligands like P(t-Bu)(_3) has been shown to be effective for these transformations. nih.govmit.edu

Stille Coupling: This involves the reaction of the alkyl iodide with an organostannane (organotin compound) to create a C-C bond. fishersci.canih.gov This method is valued for its tolerance of a wide array of functional groups. fishersci.ca

Negishi Coupling: This process utilizes an organozinc reagent to couple with the alkyl iodide, forming a C-C bond. nih.gov

Heck Coupling: While more commonly applied to aryl and vinyl halides, Heck reactions can couple alkyl iodides with alkenes under specific conditions. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the alkyl iodide with an amine.

These reactions typically proceed through a catalytic cycle involving oxidative addition of the alkyl iodide to a Pd(0) complex, transmetalation with the organometallic nucleophile, and reductive elimination to yield the product and regenerate the catalyst.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Alkyl Halides
Coupling ReactionNucleophile TypeBond FormedTypical Catalyst System
Suzuki-MiyauraOrganoboronC-CPd source (e.g., Pd₂(dba)₃) + Ligand (e.g., P(t-Bu)₃)
StilleOrganostannaneC-CPd source + Ligand (e.g., P(t-Bu)₃)
NegishiOrganozincC-CPd source + Ligand
Buchwald-HartwigAmineC-NPd source + Ligand (e.g., cBRIDP)
HeckAlkeneC-CPd(P(t-Bu)₃)₂

Mechanistic Implications of the Silyl (B83357) Ether Functionality

The tert-butyldiphenylsilyl (TBDPS) ether group is more than a simple protecting group for the primary alcohol. Its unique electronic and steric properties allow it to participate in a variety of mechanistic pathways, including radical generation and directed functionalization, and its cleavage is well-understood and controllable.

Role of α-Silyl Ethers as Precursors for Carbon-Centered Radicals and Redox Auxiliaries

α-Silyl ethers can serve as precursors for carbon-centered radicals through single-electron oxidation. vapourtec.com In a process often facilitated by visible-light photoredox catalysis, the ether is oxidized to generate a radical cation, which then fragments to produce an alkoxymethyl radical. vapourtec.com This radical can then engage in further reactions, such as Giese additions to Michael acceptors. vapourtec.com

Furthermore, silyl ethers can be part of a "redox auxiliary" strategy. A redox auxiliary is a group temporarily installed on a molecule to facilitate its activation via a single-electron transfer process. nih.gov In this context, an easily oxidized moiety can be incorporated into a substrate, allowing for the generation of a radical cation under photocatalytic conditions. nih.govacs.org While the silyl ether itself is not the primary redox-active component in this strategy, its presence is compatible with the generation and subsequent reactions of radical intermediates elsewhere in the molecule. nih.govacs.org Silyl radicals themselves, generated from reagents like tris(trimethylsilyl)silane, can act as single-electron reductants to generate other radical species in photocatalytic cycles. nih.govacs.org

Application in Umpolung Strategies for Carbonyl α-Functionalization (via related silyl enol ethers)

While not a direct reaction of the silyl ether in this compound, a closely related class of compounds, silyl enol ethers, are central to "umpolung" strategies. researchgate.netconsensus.app Umpolung, or polarity reversal, inverts the normal reactivity of a functional group. researchgate.netconsensus.appacs.org In carbonyl chemistry, the α-carbon is typically nucleophilic (as an enolate). Silyl enol ethers can be used to achieve an umpolung of this position, making it electrophilic.

This transformation is often achieved by reacting a silyl enol ether with a hypervalent iodine(III) reagent. acs.orgnih.gov This generates an α-carbocationic synthon or an enolonium ion intermediate. acs.orgnih.gov This electrophilic α-carbon can then be attacked by a wide range of nucleophiles, enabling direct α-functionalization of the carbonyl compound. researchgate.netacs.orgnih.govchemrxiv.org This powerful strategy provides access to transformations that are challenging for standard enolate chemistry. researchgate.netacs.org

Detailed Mechanisms of Silyl Ether Cleavage: Acid-Catalyzed Hydrolysis and Fluoride-Mediated Desilylation

The cleavage of the silyl ether is a critical step, often used for deprotection. The two most common methods proceed via distinct mechanisms. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen is first protonated. masterorganicchemistry.comnih.gov This protonation makes the alkoxy group a better leaving group (ROH). masterorganicchemistry.com Following protonation, the silicon-oxygen bond is cleaved. Depending on the structure of the ether, this can proceed through an S(_N)1-like or S(_N)2-like mechanism at the silicon center. masterorganicchemistry.comnih.govstackexchange.com For primary silyl ethers, the mechanism is generally considered to be S(_N)2-like, where a nucleophile (such as water or an alcohol) attacks the silicon atom, leading to the displacement of the protected alcohol. stackexchange.comechemi.com The stability of the resulting silylium (B1239981) ion or pentacoordinate intermediate influences the precise pathway.

Fluoride-Mediated Desilylation: Cleavage using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is extremely efficient due to the exceptionally high strength of the silicon-fluoride bond. stackexchange.com The mechanism involves the attack of the fluoride ion on the silicon atom to form a stable, pentavalent intermediate (a hypervalent silicon species). libretexts.orgstackexchange.comechemi.com This intermediate then fragments, breaking the silicon-oxygen bond and releasing the alkoxide, which is subsequently protonated upon workup to yield the free alcohol. stackexchange.com This method is highly effective for bulky silyl ethers and is often the preferred method for cleaving TBDPS groups. libretexts.org Metal fluoride nanocrystals have also been shown to release sufficient fluoride to induce this cleavage. nih.govresearchgate.net

Table 2: Mechanisms of Silyl Ether Cleavage
MethodReagent TypeKey StepKey Intermediate
Acid-Catalyzed HydrolysisProtic or Lewis Acids (e.g., HCl, Acetic Acid)Protonation of the ether oxygenOxonium ion
Fluoride-Mediated DesilylationFluoride Source (e.g., TBAF)Nucleophilic attack of F⁻ on siliconPentavalent silicon species

Intramolecular Reactivity and Potential Cyclization Pathways

The structure of this compound, featuring a primary iodide at the terminus of a three-carbon chain tethered to a diphenylsilyloxy group, suggests a predisposition towards intramolecular cyclization. The most probable pathway for such a reaction is an intramolecular Williamson etherification, which would lead to the formation of a four-membered oxetane ring.

This transformation involves the nucleophilic attack of the oxygen atom of the silyloxy group onto the electrophilic carbon bearing the iodine atom. The reaction would proceed via a 4-exo-tet cyclization, a process that is generally kinetically favorable according to Baldwin's rules. The formation of small rings, such as oxetanes, is a common objective in organic synthesis, as these motifs are present in various biologically active molecules and serve as versatile synthetic intermediates beilstein-journals.orgmagtech.com.cn.

The cyclization could potentially be initiated under basic or neutral conditions, or even be promoted by a Lewis acid. Under basic conditions, a typical SN2 mechanism would be expected, where a base would enhance the nucleophilicity of the oxygen atom, facilitating the displacement of the iodide. Lewis acid promotion could involve activation of the carbon-iodine bond, making the carbon atom more susceptible to nucleophilic attack researchgate.net.

Potential Intramolecular Cyclization of this compound
Chemical reaction showing the intramolecular cyclization of this compound to form a silylated oxetane.

Steric and Electronic Influences of the tert-Butyl and Diphenyl Groups on Silicon on Overall Reactivity and Selectivity

The reactivity and selectivity of the potential intramolecular cyclization of this compound are significantly governed by the steric and electronic properties of the substituents on the silicon atom: the tert-butyl group and the two phenyl groups.

Steric Influences:

The most prominent feature of the tert-butyldiphenylsilyl (TBDPS) group is its substantial steric bulk. This steric hindrance plays a crucial role in several aspects of the molecule's reactivity:

Shielding of the Silicon Atom: The bulky groups protect the silicon atom from intermolecular nucleophilic attack, enhancing the stability of the silyl ether protecting group under various reaction conditions wikipedia.org. This stability is essential for the intramolecular reaction to be the dominant pathway.

Conformational Constraints: The steric bulk of the TBDPS group can impose conformational restrictions on the 3-iodopropoxy chain. This may influence the pre-organization of the molecule into a conformation suitable for cyclization, potentially affecting the reaction rate. The molecule may preferentially adopt a conformation that brings the nucleophilic oxygen and the electrophilic carbon into proximity, thus favoring the intramolecular pathway.

Influence on Reaction Rate: While steric hindrance can sometimes slow down reactions, in the context of intramolecular cyclization, the Thorpe-Ingold effect suggests that bulky substituents on the atom connecting the reacting centers can accelerate the rate of ring formation. This is attributed to a decrease in the bond angle, which brings the reactive ends of the chain closer together.

Electronic Influences:

The electronic effects of the substituents on the silicon atom modulate the nucleophilicity of the oxygen atom in the silyloxy group:

Inductive and Resonance Effects of Phenyl Groups: The two phenyl groups attached to the silicon atom exert both inductive and resonance effects. The phenyl rings are generally considered to be electron-withdrawing through induction, which would decrease the electron density on the silicon atom and, consequently, on the oxygen atom. This would reduce the nucleophilicity of the oxygen, potentially slowing down the rate of the SN2 cyclization.

The interplay of these steric and electronic factors is critical in determining the feasibility and outcome of the intramolecular cyclization of this compound. The significant steric bulk of the TBDPS group is expected to favor the intramolecular pathway by sterically shielding the molecule from intermolecular reactions and potentially accelerating the cyclization through conformational effects. Conversely, the electron-withdrawing nature of the diphenylsilyl moiety may decrease the nucleophilicity of the oxygen atom, which could necessitate more forcing reaction conditions (e.g., a stronger base or higher temperature) to achieve cyclization.

FactorInfluence on Reactivity/SelectivityUnderlying Principle
Steric Bulk of tert-Butyl GroupFavors intramolecular cyclization; potentially increases reaction rate.Shields from intermolecular reactions; Thorpe-Ingold effect.
Steric Bulk of Diphenyl GroupsContributes to overall steric hindrance, reinforcing the effects of the tert-butyl group.Increased steric shielding and potential for conformational constraint.
Electronic Effect of Diphenyl GroupsDecreases nucleophilicity of the oxygen atom, potentially slowing the reaction rate.Inductive electron withdrawal by the phenyl rings.

Strategic Applications of Tert Butyl 3 Iodopropoxy Diphenylsilane in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block and Intermediate

tert-Butyl(3-iodopropoxy)diphenylsilane serves as a crucial bifunctional reagent in organic synthesis. Its structure incorporates two key reactive sites: a bulky tert-butyldiphenylsilyl (TBDPS) ether and a primary alkyl iodide. This unique combination allows for sequential and controlled manipulations, making it a valuable tool for the assembly of complex molecular architectures. The TBDPS group acts as a sterically hindered protecting group for the primary alcohol, while the iodo group provides a reactive handle for nucleophilic substitution or metal-catalyzed coupling reactions.

Construction of Polyfunctional Molecules through Modular Approaches

The distinct reactivity of the iodo and silyl (B83357) ether moieties in this compound enables its use in modular syntheses to construct polyfunctional molecules. The alkyl iodide can readily undergo substitution reactions with a variety of nucleophiles, such as alkoxides, thiolates, and carbanions, to introduce new functional groups and build carbon-carbon or carbon-heteroatom bonds. Following the coupling reaction, the TBDPS ether can be selectively cleaved under specific conditions to reveal a primary alcohol. This hydroxyl group can then participate in further transformations, such as oxidation, esterification, or etherification, allowing for the stepwise and controlled introduction of molecular complexity. This modular strategy is particularly advantageous in the synthesis of molecules with multiple, differentiated functional groups, where selective protection and deprotection are paramount.

Iterative Syntheses Utilizing the Bifunctional Nature of the Compound

The bifunctional nature of this compound is well-suited for iterative synthetic strategies, wherein a sequence of reactions is repeated to build up a molecule in a controlled, step-by-step manner. For example, the iodo group can be displaced by a nucleophile that also contains a protected hydroxyl group. After deprotection of this newly introduced hydroxyl group, the process can be repeated, effectively elongating a carbon chain with a terminal reactive site in each cycle. This iterative approach, facilitated by the dual functionality of the starting reagent, allows for the precise construction of oligomeric or polymeric structures with defined lengths and functionalities.

Integration into Protecting Group Strategies

The tert-butyldiphenylsilyl (TBDPS) ether within this compound is a cornerstone of modern protecting group chemistry, prized for its stability and selective removal. wikipedia.org

Orthogonal Protecting Group Chemistry Involving the TBDPS Moiety

The TBDPS group is a member of the silyl ether family of protecting groups, which are widely used to mask the reactivity of hydroxyl groups. nih.gov A key feature of the TBDPS group is its significant stability under conditions that cleave other common silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) groups. This differential stability forms the basis of orthogonal protecting group strategies, where multiple protecting groups can be selectively removed from a molecule without affecting others. bham.ac.uk For instance, a TBDMS ether can be cleaved under mildly acidic conditions or with specific fluoride (B91410) reagents that leave a TBDPS ether intact. researchgate.net This orthogonality is critical in the synthesis of complex polyhydroxylated molecules like carbohydrates and macrolides, where the selective unmasking of specific hydroxyl groups is required for subsequent reactions. nih.govnih.gov The TBDPS group is generally stable to a wide range of reaction conditions, including those that are mildly acidic or basic, and many oxidative and reductive environments. wikipedia.org

Table 1: Relative Stability of Common Silyl Ethers to Deprotection Conditions

Silyl Ether Acidic Hydrolysis Stability Fluoride-Induced Cleavage Rate
TBDPS High Moderate
TBDMS Low Fast
TES Moderate Fast

Selective Deprotection in the Presence of Other Silyl Ethers or Labile Functionalities

The selective removal of the TBDPS group is typically achieved using a source of fluoride ions, most commonly tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). gelest.com However, the rate of this cleavage can be modulated by steric hindrance around the silyl ether and by the choice of fluoride reagent and reaction conditions. This allows for the selective deprotection of one TBDPS group over another in a complex molecule.

Furthermore, the TBDPS group can be cleaved in the presence of other acid- or base-labile functionalities. For example, its removal with TBAF is compatible with the presence of esters, amides, and many other common functional groups. organic-chemistry.org Conversely, acidic conditions that might cleave a trityl or tetrahydropyranyl (THP) ether will typically leave a TBDPS ether untouched. wikipedia.org This robust nature, combined with reliable methods for its removal, makes the TBDPS group an invaluable tool for synthetic chemists. organic-chemistry.org

Table 2: Reagents for Selective Silyl Ether Deprotection

Reagent Silyl Ether Cleaved Silyl Ether Stable
Acetic Acid TBDMS TBDPS, TIPS
Pyridinium p-toluenesulfonate (PPTS) TBDMS TBDPS, TIPS
Tetrabutylammonium fluoride (TBAF) TBDMS, TBDPS TIPS (rate dependent)
Hydrogen Fluoride-Pyridine (HF•Py) TBDMS, TBDPS TIPS (selective)

Applications in Natural Product Synthesis and Analogues

While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not prevalent in the searched literature, its utility can be inferred from the well-established roles of its constituent functional groups. The TBDPS protecting group is ubiquitous in the synthesis of complex natural products. Its stability allows it to be carried through numerous synthetic steps, while the iodo-propyl linker provides a means to attach this protected hydroxyl tether to a molecular scaffold.

For instance, in the synthesis of a hypothetical polyketide natural product, the iodo-propyl end of the reagent could be used to alkylate a ketone enolate or a similar nucleophilic carbon center. This would introduce a three-carbon chain bearing a protected primary alcohol. This alcohol could then be deprotected at a later stage and oxidized to an aldehyde for subsequent chain extension via an aldol (B89426) reaction or Wittig olefination. This strategy allows for the controlled, stepwise elaboration of a carbon skeleton, a common challenge in natural product synthesis. The robustness of the TBDPS ether ensures that the protected hydroxyl group remains intact during these transformations, only to be revealed when strategically required.

Contribution to Total Synthesis Efforts of Complex Bioactive Molecules

The construction of complex, polycyclic natural products demands a high degree of chemo- and stereoselectivity. The tert-butyldiphenylsilyl (TBDPS) group is a robust protecting group for primary alcohols, stable to a wide range of reaction conditions, yet removable under specific fluoride-mediated protocols. This stability makes this compound an effective building block in multi-step synthetic campaigns.

In the pursuit of novel terpenoid natural products, this compound has been synthesized as a key intermediate. For instance, in research focused on synthesizing tricycle structures derived from biotransformation studies, the precursor alcohol, 3-(tert-butyldiphenylsilyloxy)propan-1-ol, is converted to this compound. This transformation is typically achieved under mild conditions using triphenylphosphine, imidazole (B134444), and iodine in a solvent like dichloromethane (B109758). The resulting iodo-silylether provides a nucleophilically displaceable iodide on a three-carbon chain, which is then used to build more complex carbon skeletons en route to the target terpenoid. Terpenoids represent a vast and structurally diverse class of natural products, with over 50,000 known entities, many of which are of interest as synthetic targets for the development of new pharmaceuticals.

Strategic Placement in Synthetic Routes to Key Intermediates of Pharmaceutical Interest

The strategic incorporation of the this compound unit allows for the sequential introduction of different functionalities into a molecule. The primary iodide serves as a handle for alkylation reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

For example, this reagent has been utilized in the synthesis of complex substituted butan-1-one derivatives. In one documented pathway, this compound is reacted with 1-(azetidin-1-yl)butan-1-one to generate a more elaborate molecular structure. This subsequent molecule serves as a key intermediate, which can be further functionalized, demonstrating the role of the initial iodo-silylether in building up molecular complexity for potential pharmaceutical candidates. The TBDPS-protected hydroxyl group can be carried through multiple synthetic steps before its cleavage to reveal the alcohol for subsequent transformations.

Advanced Methodological Exploitations

Beyond its role in traditional synthesis, the unique properties of the diphenylsilyl moiety are being exploited in the development of advanced chemical biology tools and materials.

Development of Collision-Induced Dissociation (CID) Cross-Linkers for Mass Spectrometry-Based Proteomics

Cross-linking mass spectrometry (XL-MS) is a powerful technique for elucidating the three-dimensional structures and interaction networks of proteins and protein complexes. nih.gov A key challenge in XL-MS is the confident identification of cross-linked peptides from complex spectra. nih.gov To address this, MS-cleavable cross-linkers have been designed. nih.govnih.gov

This compound has been explicitly prepared as a precursor for the synthesis of novel Collision-Induced Dissociation (CID) cleavable cross-linkers. The design of these advanced reagents often involves a central linker that breaks apart under specific conditions within the mass spectrometer (CID), simplifying the resulting spectra and facilitating data analysis. nih.govnih.gov The cleavage of the cross-linker separates the two linked peptides, allowing for their individual sequencing and identification. nih.govnih.gov While specific structures of cross-linkers derived directly from this compound are part of ongoing research, its synthesis for this purpose highlights its importance in creating next-generation tools for structural proteomics. The diphenylsilyl group can be part of the cleavable unit or a stable part of the linker scaffold.

Precursor for Organized Molecular Architectures and Advanced Materials (Synthetic Aspects)

Computational and Spectroscopic Studies for Mechanistic Elucidation and Structure Reactivity Correlations

Density Functional Theory (DFT) Calculations on Reaction Mechanisms Involving Silyl (B83357) Ethers

Density Functional Theory (DFT) has become a powerful method for investigating the mechanisms of reactions involving silyl ethers. pku.edu.cnmdpi.com It allows for the calculation of the electronic structure and energies of molecules, transition states, and intermediates, providing a quantitative picture of reaction pathways. For silyl ethers, DFT studies often focus on reactions such as hydrolysis, nucleophilic attack at the silicon center, and rearrangements.

These calculations can elucidate the influence of various substituents on the silicon atom on reaction barriers and thermodynamics. For instance, in a compound like tert-butyl(3-iodopropoxy)diphenylsilane, DFT could be used to model the effect of the bulky tert-butyl and electron-withdrawing phenyl groups on the accessibility and electrophilicity of the silicon atom. Studies on related systems have successfully used DFT to model cycloaddition reactions and probe the influence of different silyl protecting groups on stereoselectivity, confirming that the choice of substituents plays a critical role in the energetic landscape of the reaction. mdpi.comacs.org The selection of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental findings. pku.edu.cn

Below is a table summarizing typical parameters used in DFT calculations for studying the reaction mechanisms of organosilicon compounds.

ParameterCommon SelectionPurpose
Functional B3LYP, M06-2XApproximates the exchange-correlation energy, a key component of the total electronic energy.
Basis Set 6-31G(d), Def2TZVP, LANL2DZ (for metals)A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy.
Solvation Model CPCM, SMDAccounts for the energetic effects of the solvent on the reaction, providing more realistic energy calculations.
Calculation Type Geometry Optimization, Frequency CalculationUsed to find the lowest energy structure (minimum) or the saddle point (transition state) and to confirm its nature.

Table 1: Common parameters and models employed in DFT calculations for mechanistic studies of organosilicon compounds, based on methodologies reported in the literature. pku.edu.cnmdpi.com

Elucidation of Transient Intermediates and Transition States in Reactions of Organosilicon Compounds

The reactivity of organosilicon compounds is often governed by the formation of transient intermediates and the transition states leading to them. A key feature of silicon is its ability to expand its coordination number, forming hypervalent species. soci.org In reactions of silyl ethers, nucleophilic attack at the silicon center typically proceeds through a pentacoordinate, trigonal bipyramidal intermediate or transition state. soci.orgacs.org The stability of this intermediate is highly dependent on the nature of the substituents on the silicon atom. Electronegative groups, for example, can stabilize such hypervalent structures. soci.org

The elucidation of these transient species is critical for a complete mechanistic understanding. nih.gov For this compound, reaction with a nucleophile would likely involve the formation of a pentacoordinate siliconate intermediate. The arrangement of the bulky tert-butyl and diphenyl groups, along with the alkoxy group, in the transition state geometry would significantly influence the reaction rate. Computational methods like DFT are crucial for mapping the potential energy surface, identifying the transition state structure, and calculating the activation energy for its formation. nih.gov

In some cases, highly reactive cationic species known as silylium (B1239981) ions ([R₃Si]⁺) can be formed, particularly in non-coordinating solvents. wikipedia.org These intermediates are significantly more electrophilic than their neutral precursors. The study of reaction kinetics, including solvent and isotope effects, can provide experimental evidence for the nature of the transition state, such as whether it is highly ordered or involves charge separation. acs.org

Advanced Spectroscopic Characterization Techniques for Reaction Products and Intermediates (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

A combination of advanced spectroscopic techniques is essential for the unambiguous characterization of the starting materials, final products, and, where possible, the intermediates of reactions involving organosilanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structure elucidation.

¹H NMR: Provides information on the proton environment. For this compound, distinct signals would be expected for the aromatic protons of the phenyl groups, the protons of the propyl chain, and the highly shielded singlet for the tert-butyl group. chemicalbook.comcarlroth.com

¹³C NMR: Reveals the carbon framework of the molecule.

²⁹Si NMR: Although less common, this technique provides direct information about the electronic environment of the silicon nucleus. The chemical shift is sensitive to the substituents on the silicon atom and can be used to monitor changes at the silicon center during a reaction, such as the formation of complexes with Lewis acids. researchgate.net

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-C(CH₃)₃~1.1~27 (CH₃), ~19 (C)
-O-CH₂-~3.8~65
-CH₂-CH₂-I~2.1~38
-CH₂-I~3.3~5
-C₆H₅ (aromatic)~7.3-7.7~128-136

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on typical chemical shift values for similar structural motifs. chemicalbook.comcarlroth.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound, the mass spectrum would show a molecular ion peak, and characteristic fragmentation would involve the loss of the tert-butyl group ([M-57]⁺), which is a common fragmentation pathway for molecules containing this group. uni.luresearchgate.net Other fragments corresponding to the cleavage of the Si-O or C-I bonds would also be expected.

Adduct IonPredicted m/z
[M+H]⁺425.07921
[M+Na]⁺447.06115
[M-H]⁻423.06465
[M]⁺424.07138

Table 3: Predicted m/z values for various adducts of this compound (C₁₉H₂₅IOSi, Monoisotopic Mass: 424.07193 Da) in high-resolution mass spectrometry. uni.lu

X-ray Crystallography provides the definitive, three-dimensional structure of a compound in the solid state, including precise bond lengths and angles. While obtaining a suitable single crystal of an intermediate can be challenging, the crystal structure of a stable product or starting material provides invaluable data that can be used to benchmark and validate the accuracy of computational models like DFT. researchgate.net For this compound, a crystal structure would precisely define the tetrahedral geometry around the silicon atom and the conformation of the flexible iodopropoxy chain.

Future Research Directions and Untapped Potential of Tert Butyl 3 Iodopropoxy Diphenylsilane

Exploration of Novel Catalytic Transformations Leveraging Both the Iodide and Silyl (B83357) Ether Functionalities

The synergistic interplay between the terminal iodide and the bulky silyl ether in tert-butyl(3-iodopropoxy)diphenylsilane opens avenues for the design of innovative catalytic cycles. The iodide can participate in various catalytic processes, including cross-coupling reactions and radical transformations, while the silyl ether can act as a directing group or a site for secondary interactions.

Future research could focus on developing catalytic systems where an organometallic catalyst activates the carbon-iodine bond, and the pendant silyl ether influences the regioselectivity or stereoselectivity of the reaction. For instance, in a palladium-catalyzed cross-coupling reaction, the oxygen atom of the silyl ether could coordinate to the metal center, creating a transient chelating scaffold that directs the coupling to a specific site on a substrate.

Furthermore, the development of catalysts that can simultaneously activate both the C-I bond and the Si-O bond could lead to entirely new transformations. Such a catalyst could, for example, initiate an intramolecular cyclization by forming a transient species that brings the two reactive ends of the molecule into proximity with a substrate.

Expanding the Scope of Stereoselective Reactions Mediated by Organosilicon Reagents

The field of organosilicon chemistry has made significant strides in the development of stereoselective reactions. The bulky tert-butyldiphenylsilyl (TBDPS) group is well-known for its ability to impart high levels of stereocontrol in a variety of transformations. The presence of this group in this compound makes it an excellent candidate for development as a chiral auxiliary or a precursor to stereogenic silicon reagents.

A promising area of investigation would be the asymmetric functionalization of the carbon backbone, where the silyl ether directs the stereochemical outcome of a reaction at a distal position. For example, the reduction of a ketone or the addition of a nucleophile to an imine could be rendered stereoselective by the influence of the silyl ether.

Moreover, recent advancements in the synthesis of Si-stereogenic silyl ethers through organocatalytic desymmetrization could be applied to derivatives of this compound. nih.gov This would generate a library of chiral bifunctional reagents with the potential for highly enantioselective transformations. The resulting chiral iodo-silyl ethers could be employed in asymmetric catalysis or as building blocks for the synthesis of enantiopure natural products and pharmaceuticals.

Design and Synthesis of Advanced Scaffolds Enabled by this Bifunctional Intermediate

The dual reactivity of this compound makes it a powerful tool for the construction of complex molecular scaffolds, particularly heterocyclic systems. The iodide serves as a handle for the introduction of various substituents or for initiating cyclization reactions, while the silyl ether can be a precursor to a hydroxyl group or can be retained as a bulky, lipophilic moiety.

One potential application is in the synthesis of sp3-rich scaffolds, which are of increasing interest in drug discovery. researchgate.net For instance, an intramolecular reaction, such as a radical cyclization or a transition-metal-catalyzed process, could be employed to form a cyclic ether or a lactone, with the silyl group controlling the stereochemistry of the newly formed ring.

The development of novel silyl ether linkers for solid-phase organic synthesis has also been an active area of research. dntb.gov.ua this compound could be adapted for use in solid-phase synthesis, where the iodide allows for attachment to a solid support, and the silyl ether protects a hydroxyl group during subsequent synthetic manipulations. Cleavage from the support would then unmask the silylated alcohol for further functionalization.

Investigation of Cascade Reactions and Domino Processes Initiated by this compound

Cascade reactions, where a single synthetic operation generates multiple bond formations, offer a highly efficient approach to the synthesis of complex molecules. nih.govrsc.org The unique arrangement of functional groups in this compound makes it an ideal starting point for the design of novel cascade sequences.

A hypothetical cascade could be initiated by the activation of the carbon-iodine bond to form an organometallic intermediate. This intermediate could then undergo an intramolecular reaction with a tethered reactive partner, followed by a subsequent transformation involving the silyl ether. For example, a palladium-catalyzed Heck reaction could be followed by an intramolecular aldol (B89426) reaction, triggered by the deprotection of the silyl ether.

Furthermore, the "super silyl group" concept, which has been utilized in diastereoselective aldol and cascade reactions, could be extended to systems derived from this compound. researchgate.net The bulky silyl ether could be used to control the stereochemical outcome of a cascade sequence, leading to the rapid and efficient construction of stereochemically complex products. The investigation of such domino processes holds the key to unlocking the full synthetic potential of this versatile bifunctional reagent.

Q & A

Q. What are the optimized synthetic routes for tert-butyl(3-iodopropoxy)diphenylsilane, and how do reaction conditions influence yield?

The synthesis typically involves silylation of 3-iodo-1-propanol with tert-butylchlorodiphenylsilane in the presence of a base like imidazole or DMAP. Key parameters include:

  • Solvent choice : Anhydrous dichloromethane or THF minimizes hydrolysis of the silyl chloride precursor .
  • Temperature : Reactions are conducted at 0–25°C to balance reactivity and byproduct formation .
  • Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization yields >90% purity. Reported yields range from 75% to 92% depending on stoichiometric ratios and catalyst loadings .

Q. How is this compound used as a protecting group in organic synthesis?

The compound serves as a robust alcohol-protecting agent due to the steric bulk of the tert-butyldiphenylsilyl (TBDPS) group. Methodological steps include:

  • Protection : React the alcohol with the silyl chloride derivative under basic conditions (e.g., imidazole in DMF) .
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF, which cleaves the silyl ether via nucleophilic fluoride attack .
  • Stability : The TBDPS group resists acidic/basic conditions and mild oxidants, making it suitable for multi-step syntheses .

Q. What safety protocols are critical when handling tert-butyl(3-iodopropoxy)diphenylsilane?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., iodopropane).
  • Waste disposal : Halogenated waste must be segregated and treated via certified hazardous waste services .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity compared to bromo or chloro analogs?

The iodine atom enhances nucleophilic substitution (e.g., Suzuki couplings) due to its polarizability and weaker C–I bond (bond dissociation energy: ~234 kJ/mol vs. ~285 kJ/mol for C–Br). Key applications include:

  • Cross-coupling : Pd-catalyzed reactions with arylboronic acids proceed at lower temperatures (40–60°C) compared to bromo analogs .
  • Radical reactions : Iodo-substituted silanes participate in photoinduced radical cyclizations, enabling access to carbocycles . Comparative studies show iodine derivatives exhibit 2–3× faster reaction kinetics in SN2 displacements than bromo analogs .

Q. What mechanistic insights explain unexpected byproducts during deprotection of TBDPS-protected intermediates?

Competing pathways can arise during TBAF-mediated deprotection:

  • β-Elimination : Proximal electron-withdrawing groups (e.g., ketones) may trigger elimination, forming alkenes. Mitigation requires low-temperature (-20°C) deprotection .
  • Oxidation : Trace peroxides in THF can oxidize silyl ethers to silanols. Pre-treatment of solvents with molecular sieves or stabilizers is recommended . LC-MS or 29^{29}Si NMR monitoring helps identify these side reactions .

Q. How does this compound perform in stereoselective synthesis?

The TBDPS group’s steric bulk directs stereochemistry in asymmetric catalysis. Examples include:

  • Glycal functionalization : Ni-catalyzed carboboration of glycals using this silane yields C-glycosides with >90% enantiomeric excess (ee) when paired with chiral ligands .
  • Kinetic resolution : In enzymatic acylations, the TBDPS group suppresses undesired racemization at adjacent stereocenters .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in 1^{1}H NMR shifts (e.g., δ 1.05 vs. 1.08 ppm for tert-butyl protons) arise from solvent or concentration effects. Standardization strategies:

  • Referencing : Use internal standards (e.g., TMS) and consistent solvent systems (CDCl₃ preferred) .
  • 2D NMR : HSQC and HMBC correlations confirm assignments, particularly for overlapping Si-O-CH₂ signals .

Methodological Considerations

Q. What analytical techniques are essential for characterizing tert-butyl(3-iodopropoxy)diphenylsilane and its derivatives?

  • HRMS : Accurate mass measurements (e.g., ESI-TOF) confirm molecular formulae .
  • FT-IR : Peaks at ~1200 cm⁻¹ (Si–O–C) and ~825 cm⁻¹ (C–I) validate functional groups .
  • X-ray crystallography : Resolves steric effects of the TBDPS group in solid-state structures .

Q. How can researchers troubleshoot low yields in silylation reactions using this compound?

Common issues and solutions:

  • Moisture contamination : Ensure rigorous drying of glassware and solvents (e.g., molecular sieves).
  • Competing side reactions : Add scavengers (e.g., 2,6-lutidine) to sequester acidic protons .
  • Catalyst optimization : Screen bases (e.g., DMAP vs. imidazole) to enhance silyl chloride activation .

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